molecular formula C12H17NO B5038905 2-(2,5-dimethylphenyl)-N-ethylacetamide

2-(2,5-dimethylphenyl)-N-ethylacetamide

Cat. No.: B5038905
M. Wt: 191.27 g/mol
InChI Key: WRHGZMGQYMFPEC-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-N-ethylacetamide is an acetamide derivative featuring a 2,5-dimethylphenyl group attached to an acetamide backbone and an ethyl substituent on the nitrogen atom. Acetamides are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13-12(14)8-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHGZMGQYMFPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physical properties of acetamides are heavily influenced by substituents on the phenyl ring and the nitrogen atom. Below is a comparison of key analogs:

Table 1: Substituent Variations and Implications
Compound Name Phenyl Substituents N-Substituent Key Features/Applications References
2-(2,5-Dimethylphenyl)-N-ethylacetamide 2,5-dimethyl Ethyl Likely moderate lipophilicity; potential agrochemical/pharmaceutical use (inferred)
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-dimethyl + Cl Isopropyl Pesticide (pre-emergent herbicide)
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide 2,6-dimethyl + 2 phenyl None (diphenyl) Stabilized by C–H···π interactions; crystallography studies
2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide 2,5-dimethoxy 4-Hydroxyphenethyl Enhanced solubility (polar groups); potential CNS activity
N-(2,5-Dimethylphenyl)-2-[(5-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide 2,5-dimethyl Thienopyrimidine Anticancer/antimicrobial candidate (complex heterocycle)
Key Observations:
  • Electron-Donating vs. Chlorine () and nitro groups () are electron-withdrawing, favoring electrophilic interactions in pesticides or explosives .
  • N-Substituents: Ethyl (target compound) and isopropyl () groups contribute to lipophilicity, influencing membrane permeability. Bulkier groups like thienopyrimidine () may enhance target specificity but reduce synthetic accessibility .

Physical Properties and Crystallography

Crystal structures of analogs reveal intermolecular interactions critical to stability:

  • Hydrogen Bonding : N–H···O/N bonds (e.g., in ) stabilize crystal packing, correlating with higher melting points (469–471 K for N-(2,6-dimethylphenyl)-2,2-diphenylacetamide) .
  • C–H···π Interactions : Observed in diphenyl analogs (), these interactions enhance thermal stability but may reduce solubility .
  • Solubility : Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas lipophilic groups (ethyl, dimethylphenyl) favor organic solvents .

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